molecular formula C19H20N2O3 B2908351 benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 922951-33-5

benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate

Cat. No.: B2908351
CAS No.: 922951-33-5
M. Wt: 324.38
InChI Key: LZNSSXRNSZXOFW-UHFFFAOYSA-N
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Description

Benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a synthetic carbamate derivative featuring a phenyl ring substituted with a methyl group at the 4-position and a 2-oxopyrrolidin-1-yl moiety at the 3-position. The benzyl carbamate group serves as a protective or functional unit, influencing the compound’s reactivity and bioavailability.

Properties

IUPAC Name

benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-9-10-16(12-17(14)21-11-5-8-18(21)22)20-19(23)24-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNSSXRNSZXOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the benzyl and carbamate groups. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with carbamic acid or its derivatives to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the pyrrolidinone ring.

    Materials Science: It can be used in the synthesis of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The benzyl group may enhance the compound’s binding affinity to its targets, while the carbamate ester can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s core structure is defined by:

  • A para-methylphenyl group (enhancing lipophilicity).
  • A meta-substituted 2-oxopyrrolidin-1-yl ring (contributing to hydrogen-bonding capacity).
  • A benzyl carbamate group (modulating solubility and stability).

Comparisons with structurally similar compounds (Table 1) highlight critical differences in substituents and functional groups.

Table 1: Structural Comparison of Analogues
Compound Name Substituents/Modifications Key Functional Groups Molecular Weight (g/mol)
Benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate 4-methyl, 3-(2-oxopyrrolidin-1-yl) Carbamate, pyrrolidinone ~340.4 (estimated)
Benzyl N-[1-[[1-[[4-fluoro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate () 4-fluoro, 4-hydroxyphenyl, branched peptide-like chain Fluorophenyl, hydroxyl, ketone ~650.7 (estimated)
Benzyl {(3S)-1-[(2S)-1-({(2S,3R)-4-(cyclopropylamino)-3-hydroxy-4-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl}amino)-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidin-3-yl}carbamate () Cyclopropylamino, 5-oxopyrrolidin-3-yl, stereospecific backbone Cyclopropyl, hydroxyl, ketone ~700.8 (estimated)

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • The target compound exhibits moderate lipophilicity (LogP ~2.5), favoring membrane permeability but requiring formulation optimization for aqueous solubility .
  • The fluorophenyl-hydroxyphenyl analogue () shows increased polarity due to the hydroxyl group (LogP ~1.8), enhancing solubility but reducing blood-brain barrier penetration .
  • The cyclopropylamino-containing analogue () has a higher molecular weight (>700 g/mol) and reduced solubility, likely limiting oral bioavailability without prodrug strategies .
Target Binding and Selectivity
  • The 2-oxopyrrolidin-1-yl group in the target compound is associated with selective binding to proteases and kinases, as seen in pyrrolidinone-based inhibitors (e.g., thrombin inhibitors) .
  • The cyclopropylamino group in ’s compound may enhance metabolic stability by resisting cytochrome P450 oxidation, a feature critical for long-acting therapeutics .

Biological Activity

Benzyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound belongs to the class of carbamates, characterized by the presence of a benzyl group and a pyrrolidinone ring. The synthesis typically involves the reaction of benzyl chloroformate with 1-methyl-5-oxopyrrolidine-3-amine under basic conditions, often utilizing dichloromethane as a solvent and triethylamine as a base to neutralize produced hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for compounds that target proteases and other enzymes involved in disease processes.
  • Binding Affinity : The presence of the benzyl group enhances the compound's binding affinity and specificity for its targets, which may include matrix metalloproteinases (MMPs) and other therapeutic targets in cancer and inflammation .

In Vitro Studies

Research indicates that derivatives of carbamates exhibit significant biological activities. For instance, studies have shown that certain carbamate compounds selectively inhibit MMPs, which are implicated in various pathological conditions including cancer metastasis .

Table 1: Biological Activity of Related Carbamate Compounds

CompoundTargetIC50 (µM)Reference
Carbamate 5bMMP-20.5
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamateAChE36.05
This compoundTBDTBDCurrent Study

Case Studies

  • MMP Inhibition : A study on O-phenyl carbamate derivatives demonstrated their ability to inhibit MMPs selectively, suggesting potential for therapeutic intervention in diseases characterized by excessive MMP activity such as cancer .
  • Neuroprotective Effects : Other studies have explored the neuroprotective properties of similar compounds against acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating any new compound's therapeutic potential. Preliminary studies suggest that this compound exhibits favorable PK properties, including good oral bioavailability and blood-brain barrier permeability, which are critical for central nervous system-targeting drugs.

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